1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid
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Overview
Description
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is an organic compound with the molecular formula C13H23NO4. It is characterized by the presence of a tert-butoxycarbonylamino group attached to a cycloheptane ring, along with a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid typically involves the reaction of cycloheptanecarboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonylamino group can protect reactive sites during chemical reactions, allowing for selective modifications. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid can be compared with similar compounds such as:
1-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of a cycloheptane ring.
1-tert-Butoxycarbonylamino-cyclobutanecarboxylic acid: This compound features a cyclobutane ring and exhibits different reactivity and properties.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct steric and electronic effects compared to its smaller-ring analogs.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLYWYJWZJDMKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363686 |
Source
|
Record name | 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199330-56-8 |
Source
|
Record name | 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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